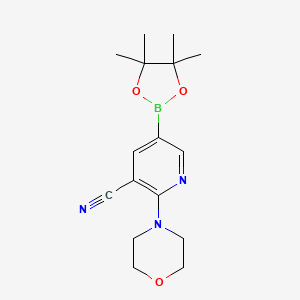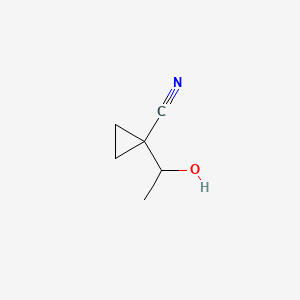
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPMA and has a molecular formula of C10H13ClN2. In
Mechanism Of Action
The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine involves the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine has been shown to have various biochemical and physiological effects. For example, it has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, leading to antidepressant and anxiolytic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine in lab experiments is its potent and selective inhibition of certain enzymes and receptors. This makes it a promising candidate for drug development and neuroscience research. However, one limitation is that its synthesis method is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine. One direction is to further explore its potential applications in drug development, particularly for the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with specific enzymes and receptors. Additionally, further research is needed to optimize its synthesis method and develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine is a promising chemical compound with potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. Its potent and selective inhibition of certain enzymes and receptors makes it a promising candidate for drug development, and its neuroprotective effects make it a potential treatment for neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesis Methods
The synthesis of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine involves the reaction between 6-chloropyridazine and 2-amino-2-methyl-1-propanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of the reaction is typically around 70%.
Scientific Research Applications
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. It has been found to exhibit potent and selective inhibition of certain enzymes and receptors, making it a promising candidate for drug development. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-[(6-chloropyridazin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)10-5-7-3-4-8(9)12-11-7/h3-4,6,10H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSHTBIIWRIEDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693754 |
Source


|
| Record name | N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine | |
CAS RN |
1289386-36-2 |
Source


|
| Record name | N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














